molecular formula C11H12N2O3S B13881249 (4-pyrazol-1-ylphenyl)methyl methanesulfonate

(4-pyrazol-1-ylphenyl)methyl methanesulfonate

Cat. No.: B13881249
M. Wt: 252.29 g/mol
InChI Key: VFCFHPCQJAXDEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-pyrazol-1-ylphenyl)methyl methanesulfonate typically involves the reaction of a pyrazole derivative with a phenylmethyl halide, followed by sulfonation. One common method includes the use of hydrazine and a carbonyl compound to form the pyrazole ring, which is then reacted with a phenylmethyl halide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to principles of green chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets (4-pyrazol-1-ylphenyl)methyl methanesulfonate apart is its methanesulfonate group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in pharmaceutical formulations and specialty chemical production .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

(4-pyrazol-1-ylphenyl)methyl methanesulfonate

InChI

InChI=1S/C11H12N2O3S/c1-17(14,15)16-9-10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,9H2,1H3

InChI Key

VFCFHPCQJAXDEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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